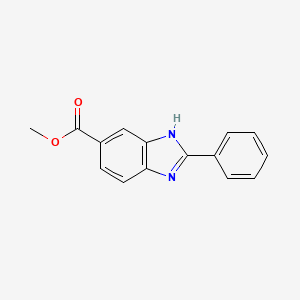

METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE

Description

BenchChem offers high-quality METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenyl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-12-13(9-11)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAHTAIRLQVQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Methyl 2-phenyl-1H-benzimidazole-5-carboxylate

[1]

Executive Summary

Methyl 2-phenyl-1H-benzimidazole-5-carboxylate is a critical heterocyclic intermediate used in the discovery of bioactive small molecules, particularly in the fields of oncology and enzyme inhibition (e.g., Monoacylglycerol Lipase - MAGL).[1] As a 2,5-disubstituted benzimidazole, it serves as a robust scaffold where the C2-phenyl ring provides lipophilic pi-stacking interactions and the C5-methyl ester acts as a versatile handle for further chemical diversification or as a prodrug moiety. This guide details its structural anatomy, validated synthetic protocols, and physicochemical properties relevant to medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | Methyl 2-phenyl-1H-benzimidazole-5-carboxylate |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Core Scaffold | Benzimidazole (Fused benzene and imidazole rings) |

| Key Functionalities | Methyl ester (C5), Phenyl group (C2), Imidazole NH (Acid/Base active) |

| Predicted LogP | ~3.4 (Lipophilic) |

| pKa (Conj.[2] Acid) | ~5.4 (Benzimidazole N3 nitrogen) |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH, DCM |

Structural Anatomy

The molecule consists of a planar benzimidazole bicyclic system.[3]

-

Position 2 (Phenyl): The phenyl ring at C2 is conjugated with the benzimidazole core, extending the pi-system. This region is critical for hydrophobic interactions within protein binding pockets (e.g., ATP-binding sites of kinases).

-

Position 5 (Methyl Ester): The ester group at C5 is an electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic aromatic substitution but facilitates nucleophilic attacks at the carbonyl carbon. In drug design, this ester often serves as a precursor to amides (via aminolysis) or carboxylic acids (via hydrolysis).

-

Tautomerism: The 1H-benzimidazole moiety exhibits annular tautomerism. The hydrogen atom on the nitrogen can shift between N1 and N3. While drawn as the 1H-tautomer, in solution, it exists in rapid equilibrium, particularly influenced by solvent polarity and pH.

Validated Synthetic Protocol

Methodology: Oxidative Cyclization of Diamines and Aldehydes. Source: Adapted from US Patent 11390610B2 (MAGL Inhibitors).

Reagents & Materials[1][3][5][9][12][13]

-

Precursor A: Methyl 3,4-diaminobenzoate (CAS: 36692-49-6) - The nucleophilic core.

-

Precursor B: Benzaldehyde (CAS: 100-52-7) - The electrophilic carbon source.

-

Oxidant: Sodium Metabisulfite (Na₂S₂O₅) - Facilitates oxidative cyclization.

-

Solvent: N,N-Dimethylformamide (DMF).[4]

Step-by-Step Protocol

-

Charge: In a reaction vessel equipped with a magnetic stirrer, dissolve Methyl 3,4-diaminobenzoate (1.0 eq) and Benzaldehyde (1.2 eq) in DMF (10 volumes).

-

Add Oxidant: Add Sodium Metabisulfite (2.5 eq) to the mixture.

-

Reflux: Heat the reaction mixture to 110°C and stir for 16 hours .

-

Mechanism Note: The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular cyclization and subsequent oxidation to aromatize the imidazole ring.

-

-

Workup: Cool the mixture to room temperature. Pour into crushed ice/water to precipitate the product.

-

Isolation: Filter the solid precipitate. Wash efficiently with water to remove inorganic salts and residual DMF.

-

Purification: Recrystallize from ethanol or purify via flash column chromatography (Ethyl Acetate/Hexane gradient) if necessary.

Reaction Pathway Visualization

Caption: Oxidative cyclization pathway utilizing sodium metabisulfite as the oxidant agent.

Characterization & Identification

To validate the synthesis, the following spectral signatures are diagnostic.

1H NMR Spectroscopy (Predicted in DMSO-d₆)

-

δ 13.0-13.2 ppm (br s, 1H): The acidic N-H proton of the imidazole ring. This signal is often broad and exchangeable with D₂O.

-

δ 8.2-8.3 ppm (s/d, 1H): The proton at C4 (ortho to the ester, meta to the NH). This is the most deshielded aromatic proton on the benzo-ring due to the ester's anisotropy.

-

δ 8.1-8.2 ppm (m, 2H): The ortho-protons of the C2-phenyl ring.

-

δ 7.8-7.9 ppm (d/dd, 1H): The proton at C6 (ortho to the ester).

-

δ 7.5-7.7 ppm (m, 4H): Overlapping signals from the C7 proton and the meta/para protons of the phenyl ring.

-

δ 3.8-3.9 ppm (s, 3H): Diagnostic Singlet. The methyl group of the ester.[2] This sharp singlet is the clearest confirmation of the ester's integrity.

Mass Spectrometry

-

ESI-MS (Positive Mode): Expect a base peak at m/z 253.1 [M+H]⁺ .

Biological & Medicinal Context

Therapeutic Applications[1][2][3][8][14]

-

MAGL Inhibition: As referenced in patent literature, this molecule serves as a key intermediate for synthesizing inhibitors of Monoacylglycerol Lipase (MAGL) . MAGL regulates the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol (2-AG). Inhibitors are explored for pain, inflammation, and neurodegenerative diseases.

-

Kinase Inhibition: The 2-phenylbenzimidazole scaffold mimics the adenine base of ATP, allowing it to bind into the hinge region of various kinases. The C5-ester allows for the extension of the molecule into the solvent-exposed region or deep hydrophobic pockets, depending on the substitution pattern.

Pharmacophore Mapping

Caption: Pharmacophore dissection highlighting interaction points for biological targets.

References

-

Synthesis of MAGL Inhibitors: Piperazine derivatives as MAGL inhibitors. US Patent 11390610B2. (2022).

-

Benzimidazole Synthesis Methodology: Li, Y., et al. (2011). One-pot synthesis of 2-substituted benzimidazoles via oxidative cyclization. Tetrahedron Letters.[5]

-

General Benzimidazole Properties: 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (Analogous Acid Data). PubChem CID 619926.[1][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 6. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 | CID 619926 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate

CAS Number: 69570-97-4

Synonyms: Methyl 2-phenyl-1H-benzo[d]imidazole-5-carboxylate, Methyl 2-phenyl-1H-benzimidazole-5-carboxylate

Molecular Formula: C₁₅H₁₂N₂O₂

Molecular Weight: 252.27 g/mol

Introduction

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate, with a particular focus on its relevance to researchers and professionals in the field of drug discovery and development.

The core structure, a fusion of benzene and imidazole rings, imparts favorable drug-like properties to benzimidazole derivatives. The 2-phenyl and 5-carboxylate substitutions on this scaffold offer opportunities for further chemical modification to modulate biological activity, making this compound a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 69570-97-4 | [1][2] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General knowledge |

Synthesis

The synthesis of Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate typically involves the condensation of methyl 3,4-diaminobenzoate with benzaldehyde. This reaction is a well-established method for the formation of the benzimidazole ring system.

Synthesis Workflow

Caption: General synthesis workflow for Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is a general procedure adapted from the synthesis of similar 2-phenyl-1H-benzo[d]imidazole-5-carboxylate derivatives. Researchers should optimize the conditions for their specific needs.

Materials:

-

Methyl 3,4-diaminobenzoate

-

Benzaldehyde

-

Ethanol (or Glacial Acetic Acid)

-

Oxidizing agent (e.g., sodium metabisulfite, optional)

-

Hydrochloric Acid (for workup)

-

Sodium Bicarbonate (for workup)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Benzaldehyde: Add benzaldehyde (1-1.2 equivalents) to the solution. If an oxidizing agent is used, it can be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in an acidic solvent, neutralize it with a base like sodium bicarbonate. If the product precipitates, it can be collected by filtration.

-

Extraction: If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality behind Experimental Choices:

-

Solvent: The choice of solvent (e.g., ethanol, acetic acid) depends on the specific reactivity of the starting materials and the desired reaction temperature. Acetic acid can also act as a catalyst.

-

Oxidizing Agent: In some procedures, an oxidizing agent is used to facilitate the cyclization and aromatization of the intermediate Schiff base.

-

Temperature: Heating is generally required to overcome the activation energy of the condensation and cyclization steps.

Spectroscopic Characterization

While specific spectra for Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate are not widely published, the expected spectral data can be inferred from closely related analogs. Below are the reported data for a similar compound, Methyl 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate .

Infrared (IR) Spectroscopy

The IR spectrum of a benzimidazole derivative will typically show characteristic peaks for the N-H stretch, aromatic C-H stretch, C=O stretch of the ester, and C=N stretch of the imidazole ring.

-

Expected IR Peaks (cm⁻¹):

-

~3300 (N-H stretch)

-

~3050 (Aromatic C-H stretch)

-

~1720 (C=O stretch, ester)

-

~1620 (C=N stretch)

-

~1250 (C-N stretch)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The chemical shifts will be influenced by the electronic environment of each proton.

-

Expected ¹H NMR Signals (in DMSO-d₆, δ ppm):

-

~13.0 (br s, 1H, N-H)

-

~8.2 (s, 1H, Ar-H)

-

~7.9-7.5 (m, Ar-H)

-

~3.9 (s, 3H, -OCH₃)

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Expected ¹³C NMR Signals (in DMSO-d₆, δ ppm):

-

~166.0 (C=O, ester)

-

~151.0 (C=N, imidazole)

-

~143.0 - 110.0 (Aromatic carbons)

-

~52.0 (-OCH₃)

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Expected Mass Spectrum:

-

Molecular ion peak (M⁺) at m/z = 252.27

-

Applications in Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid have shown significant potential in cancer research.

Anticancer Activity

-

Mechanism of Action: Several studies have reported that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including breast cancer.[3] The proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Structure-Activity Relationship (SAR): The biological activity of these compounds can be tuned by modifying the substituents on the 2-phenyl ring and the 5-carboxylate group. For example, the introduction of hydroxyl or fluoro groups on the phenyl ring has been shown to enhance cytotoxic activity against breast cancer cells.[3]

Potential Signaling Pathways

The anticancer effects of benzimidazole derivatives can be mediated through various signaling pathways. The specific pathway targeted often depends on the substitution pattern of the molecule.

Caption: Potential signaling pathways targeted by benzimidazole derivatives in cancer cells.

Conclusion

Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate is a valuable scaffold for the development of new therapeutic agents. Its straightforward synthesis and the versatility of the benzimidazole core make it an attractive starting point for medicinal chemistry campaigns. Further research into the biological activities and structure-activity relationships of its derivatives is warranted to fully explore its therapeutic potential, particularly in the field of oncology. This technical guide provides a foundational understanding for researchers and scientists to build upon in their drug discovery and development endeavors.

References

-

Kumar, A., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4464-4469. Available from: [Link]

-

MilliporeSigma. Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate. Available from: [Link]

-

Satam, V. S., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. Bulgarian Chemical Communications, 48(4), 726-732. Available from: [Link]

Sources

Biological Activity and Therapeutic Potential of Methyl 2-phenylbenzimidazole-5-carboxylate Derivatives: A Technical Guide

Executive Summary

Benzimidazole derivatives represent a cornerstone of modern medicinal chemistry, functioning as "privileged scaffolds" capable of interacting with a diverse array of biological targets. Specifically, methyl 2-phenylbenzimidazole-5-carboxylate and its derivatives have emerged as highly potent molecules with multifaceted biological activities, ranging from oncology and metabolic regulation to antimicrobial efficacy. This whitepaper synthesizes the structure-activity relationship (SAR) dynamics, mechanistic pathways, and standardized experimental protocols required to evaluate and develop these compounds.

Pharmacophore Rationale & Structural Dynamics

The biological versatility of methyl 2-phenylbenzimidazole-5-carboxylate is dictated by its precise structural architecture. The fusion of a benzene ring with an imidazole ring creates a planar, electron-rich core that mimics purine bases, allowing it to interface seamlessly with nucleotide-binding proteins and nucleic acids .

-

The C2-Phenyl Substitution: The addition of a phenyl group at the C2 position expands the molecule's hydrophobic surface area. This structural choice is highly deliberate; it facilitates robust

stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Tryptophan) within target enzyme binding pockets, and allows for deep intercalation into the DNA minor groove . -

The C5-Methyl Carboxylate Ester: Esterification of the C5-carboxylic acid to a methyl ester is a critical pharmacokinetic optimization. The free carboxylic acid often suffers from poor cellular uptake due to its negative charge at physiological pH . By masking this polar group, the methyl ester reduces the topological polar surface area (TPSA), significantly enhancing passive transcellular permeability across lipophilic cell membranes. Once intracellular, endogenous esterases can cleave the ester to yield the active carboxylate, effectively acting as a prodrug delivery system.

Mechanistic Pathways of Biological Activity

Oncology: DNA Intercalation & Apoptotic Induction

Benzimidazoles are structurally distinct DNA minor groove binders (analogous to Hoechst dyes) . Methyl 2-phenylbenzimidazole-5-carboxylate derivatives physically intercalate into DNA, distorting the double helix and triggering the DNA Damage Response (DDR). Furthermore, these derivatives act as potent competitive inhibitors of Poly(ADP-ribose) polymerase (PARP) , an enzyme essential for single-strand DNA break repair . The dual action of inducing DNA damage while simultaneously inhibiting its repair leads to a catastrophic accumulation of mutations, driving rapid apoptosis in highly proliferative cancer cells (e.g., MDA-MB-231 breast cancer lines) .

Metabolic Regulation: AMPK Activation

Recent in silico and in vitro investigations have identified 2-phenylbenzimidazole derivatives as direct allosteric activators of AMP-activated protein kinase (AMPK) . By binding to the allosteric regulatory site of AMPK, these compounds stimulate an insulin-independent phosphorylation cascade that upregulates GLUT4 translocation to the cell membrane. This mechanism presents a highly promising therapeutic avenue for the management of Type 2 diabetes by directly enhancing peripheral glucose uptake.

Antimicrobial & Anti-inflammatory Efficacy

Derivatives of the benzimidazole-5-carboxylate core exhibit profound broad-spectrum antimicrobial activity. They disrupt fungal cell wall synthesis and bacterial membrane integrity, showing exceptional efficacy against Aspergillus niger and Staphylococcus aureus. Concurrently, these molecules demonstrate significant in vivo anti-inflammatory properties by inhibiting the cyclooxygenase (COX) cascade, yielding carrageenan-induced paw edema inhibition comparable to clinical NSAIDs like indomethacin .

Mechanistic pathways of Methyl 2-phenylbenzimidazole-5-carboxylate derivatives.

Quantitative Biological Activity Summary

The following table synthesizes the quantitative efficacy of various methyl 2-phenylbenzimidazole-5-carboxylate derivatives across different biological targets.

| Compound Derivative | Target / Cell Line | Biological Activity (IC50 / MIC) | Mechanism of Action | Reference |

| Benzimidazole-5-carboxylate hydrazones | Aspergillus niger | MIC = 3.12 µg/mL | Fungal membrane disruption | |

| Benzimidazole-5-carboxylate hydrazones | MDA-MB-231 (Breast Cancer) | Non-toxic up to 10 µg/mL | Cytotoxicity / Apoptosis | |

| 1-Methyl-2-phenylbenzimidazole | AMPK / Type 2 Diabetes | Direct Activation (In Silico) | Allosteric AMPK activation | |

| Benzimidazole-4/5-carboxamides | L1210 Leukaemia | Growth Inhibition | PARP Enzyme Inhibition |

Standardized Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven methodological choices.

One-Pot Reductive Cyclization Synthesis

Traditional benzimidazole synthesis requires the isolation of unstable diamine intermediates. This protocol utilizes a "one-pot" reductive cyclization , employing sodium dithionite (

Step-by-Step Workflow:

-

Reagent Assembly: Dissolve 1.0 equivalent of methyl 3-nitro-4-aminobenzoate and 1.1 equivalents of benzaldehyde in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is chosen for its high dielectric constant, effectively solubilizing both polar precursors and non-polar intermediates.

-

Reduction Initiation: Add 3.0 equivalents of sodium dithionite (

) to the solution. -

Thermal Cyclization: Heat the reaction mixture to 90°C under continuous magnetic stirring for 3–5 hours.

-

Self-Validation (TLC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the distinct yellow nitro-precursor spot validates the completion of the reduction phase.

-

Workup: Pour the hot mixture into crushed ice water to precipitate the crude product. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

-

Validation (NMR): Purify via silica gel column chromatography. Validate the final structure via

H NMR, ensuring the presence of the methyl ester singlet at ~3.9 ppm and the diagnostic benzimidazole aromatic protons at 7.5–8.5 ppm.

One-pot reductive cyclization workflow for benzimidazole-5-carboxylate synthesis.

High-Throughput Broth Microdilution Assay (MIC)

To evaluate the antimicrobial efficacy of the synthesized derivatives, a standardized broth microdilution assay is employed.

Step-by-Step Workflow:

-

Preparation: Dissolve the benzimidazole derivative in 1% DMSO to create a stock solution. Causality: 1% DMSO ensures compound solubility without inducing solvent-mediated cytotoxicity.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi), ranging from 100 µg/mL down to 0.78 µg/mL.

-

Inoculation: Add

CFU/mL of the target microorganism (e.g., A. niger) to each well. -

Self-Validating Controls:

-

Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi) to validate organism susceptibility.

-

Vehicle Control: 1% DMSO in broth to ensure the solvent is non-inhibitory.

-

Negative Control: Sterile broth to confirm the absence of contamination.

-

-

Incubation & Readout: Incubate at 37°C for 24 hours. Add 10 µL of Resazurin dye (0.015%) to each well. Causality: Resazurin acts as an objective, colorimetric indicator of cellular respiration (shifting from blue to pink in the presence of viable cells), entirely eliminating the subjective bias of visual turbidity scoring. The MIC is recorded as the lowest concentration well that remains blue.

Conclusion

Methyl 2-phenylbenzimidazole-5-carboxylate and its derivatives offer a highly tunable, privileged scaffold for drug discovery. By strategically modifying the C2 and C5 positions, researchers can direct the molecule's biological activity toward DNA intercalation (oncology), allosteric enzyme activation (metabolic disease), or membrane disruption (antimicrobial applications). Future development should focus on optimizing the pharmacokinetic profile of these esters to maximize their in vivo bioavailability.

References

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC (PubMed Central). URL:[Link]

-

Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. PubMed. URL:[Link]

-

Exploring natural AMPK activators from bioactive compounds in fenugreek and oyster mushroom for management of type 2 diabetes. PMC (PubMed Central). URL:[Link]

- US6310082B1 - Benzimidazole compounds.Google Patents.

The Benzimidazole-5-Carboxylate Scaffold: A Technical Whitepaper on Rational Drug Design, Synthesis, and Pharmacological Profiling

Executive Summary

The benzimidazole nucleus—a bicyclic aromatic system comprising fused benzene and imidazole rings—is a cornerstone of modern drug discovery due to its structural mimicry of naturally occurring purines[1]. This mimicry enables broad interactions with various biological macromolecules, establishing it as a highly privileged scaffold[2]. However, functionalization at the C-5 position with a carboxylate group (or its ester/hydrazide derivatives) fundamentally upgrades the molecule's physicochemical profile. This technical guide explores the structural rationale, pharmacological efficacy, and synthetic methodologies behind the benzimidazole-5-carboxylate scaffold, providing actionable insights for rational drug design.

Structural Rationale: The 5-Carboxylate Vector

The efficacy of the benzimidazole core relies heavily on its planar, rigid geometry, which is ideal for

-

Hydrogen Bonding & Target Anchoring: In its free acid form, the 5-carboxylate acts as a potent hydrogen-bond donor and acceptor. This is critical for orienting the molecule within the solvent-exposed, polar regions of target proteins, such as the ATPase domain of Topoisomerase II[3].

-

Lipophilicity & Prodrug Capabilities: When converted to an ester (e.g., ethyl 1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate), the scaffold's lipophilicity increases, facilitating cellular membrane penetration before undergoing potential intracellular hydrolysis[4].

-

Metal Chelation: Derivatization into carbohydrazides extends the molecule's interaction surface, enabling the capture of transition metals (like Cu²⁺ and Zn²⁺) to form metallo-pharmaceuticals with enhanced cytotoxic profiles[3].

Pharmacological Landscape and Target Engagement

Oncology: Topoisomerase II and Kinase Modulation

Benzimidazole-5-carboxylic acid derivatives have shown exceptional promise as antineoplastic agents. Specific transition metal complexes of these derivatives inhibit Topoisomerase II activity at concentrations 10 times lower than the standard chemotherapeutic agent, etoposide[3].

In the context of leukemia, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylate derivatives (specifically compound 5a ) exhibit profound cytotoxicity. Flow cytometry (FACS) analysis confirms that these compounds induce S/G2 cell cycle arrest[5]. This arrest is mechanistically driven by the downregulation of critical cell cycle regulators, including CDK2, Cyclin B1, and Proliferating Cell Nuclear Antigen (PCNA), ultimately resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of apoptosis[5]. QSAR modeling further indicates that incorporating electron-withdrawing groups (fluorine, chlorine, nitro) on the C-2 phenyl ring significantly enhances this antileukemic activity[6].

Anti-Inflammatory and Antimicrobial Applications

Beyond oncology, the benzimidazole-5-carboxylate core is highly active against infectious and inflammatory diseases. N-arylidene-1-propyl-1H-benzimidazole-5-carbohydrazides have been synthesized and evaluated for their dual action. In vivo models demonstrate that these derivatives inhibit carrageenan-induced paw edema with an efficacy comparable to indomethacin, showing remarkable inhibition within the first hour of administration[7]. Concurrently, specific derivatives exhibit potent antimicrobial properties, effectively inhibiting Aspergillus niger and various bacterial strains with Minimum Inhibitory Concentrations (MIC) as low as 3.12 µg/mL, while remaining non-toxic to human cell lines at therapeutic concentrations[7].

Quantitative Structure-Activity Relationship (SAR)

The following table synthesizes the quantitative SAR data, highlighting how specific structural modifications to the 5-carboxylate core dictate biological efficacy.

| Derivative / Substitution | Primary Target / Assay | Efficacy Metric (IC₅₀ / MIC) | Mechanistic Implication | Ref |

| Compound 5a: Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic Cells (K562 / CEM) | IC₅₀ = 3 µM | Induces S/G2 cell cycle arrest; downregulates CDK2/Cyclin B1. | [5] |

| Compounds 6 & 8: 5-carboxy-benzimidazole transition metal complexes (Cu²⁺, Zn²⁺) | Topoisomerase II (Relaxation Assay) | 10x lower concentration than Etoposide | Potent inhibition of DNA relaxation; mimics doxorubicin profile. | [3] |

| Compound 7p: N-arylidene-1-propyl-benzimidazole-5-carbohydrazide | Aspergillus niger (Antifungal) | MIC = 3.12 µg/mL | Broad-spectrum antimicrobial activity; non-toxic to human cells. | [7] |

| Compound 7a, 7d, 7f: N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzimidazole-5-carbohydrazide | Carrageenan-induced paw edema (In vivo) | High % inhibition (comparable to Indomethacin) | Rapid onset of anti-inflammatory action within the first hour. | [7] |

Mechanistic Pathway Visualization

Mechanistic pathway of Benzimidazole-5-carboxylate derivatives inducing leukemic cell apoptosis.

Synthetic Methodology: The 'One-Pot' Reductive Cyclization

Traditional syntheses of benzimidazoles require the isolation of o-phenylenediamine intermediates, which are highly prone to rapid atmospheric oxidation. To bypass this, modern medicinal chemistry employs a 'one-pot' nitro reductive cyclization approach[7].

Objective: Synthesis of ethyl 1-alkyl-2-aryl-1H-benzimidazole-5-carboxylate from an o-nitroaniline derivative.

Rationale for Experimental Choices:

-

Solvent Selection (DMSO): DMSO is chosen over standard alcohols because it effectively solubilizes both the hydrophobic organic precursors and the inorganic reducing agent at elevated temperatures, ensuring a homogeneous reaction environment[7].

-

Chemoselective Reduction: Sodium dithionite (

) provides a mild, chemoselective reduction of the nitro group to an amine, avoiding the over-reduction of sensitive functional groups on the aldehyde that often occurs with Pd/C catalytic hydrogenation. -

Self-Validating In Situ Cyclization: By generating the reactive diamine intermediate in the presence of the aldehyde, the transient diamine immediately undergoes Schiff base formation and subsequent oxidative cyclization. This thermodynamic sink prevents auto-oxidation, driving the reaction to the stable benzimidazole core.

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of ethyl-3-nitro-4-(alkylamino)benzoate and 1.1 equivalents of the corresponding aldehyde (e.g., 2,4-dichlorobenzaldehyde) in 15 mL of anhydrous DMSO[7].

-

Addition of the Reducing Agent: Add 3.0 equivalents of sodium dithionite (

) directly to the stirring solution at room temperature. Field Insight: Sodium dithionite is notoriously hygroscopic. Using a degraded, oxidized reagent will stall the reduction at the nitroso stage, leading to inseparable mixtures. Always use a freshly opened or well-desiccated batch. -

Thermal Activation: Attach a reflux condenser and heat the mixture to 90°C using a pre-calibrated oil bath. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 7:3 v/v). The reaction typically reaches completion within 2–3 hours[7].

-

Quenching and Precipitation: Remove the flask from heat and allow it to cool. Slowly pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic benzimidazole-5-carboxylate to precipitate out of the aqueous DMSO mixture.

-

Isolation and Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMSO and inorganic salts. Recrystallize the crude product from hot ethanol to yield the pure benzimidazole-5-carboxylate core[7].

Conclusion

The benzimidazole-5-carboxylate scaffold represents a masterclass in rational drug design. By leveraging the bioisosteric nature of the benzimidazole core and the tunable physicochemical properties of the 5-carboxylate vector, medicinal chemists can precisely modulate target affinity, lipophilicity, and pharmacokinetic profiles. Whether acting as a Topoisomerase II poison in oncology or a broad-spectrum antimicrobial agent, this privileged structure will continue to drive the development of next-generation therapeutics.

References[3] Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. nih.gov. Link[5] Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. researchgate.net.Link[7] Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. nih.gov. Link[1] The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. benchchem.com. Link[2] Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. nih.gov. Link[4] CAS 1000932-51-3: Ethyl 1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate. cymitquimica.com. Link[6] QSAR studies of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukaemic agents. tandfonline.com. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1000932-51-3: Ethyl 1-ethyl-2,3-dihydro-2-oxo-1H-benzi… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-phenyl-1H-benzimidazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-phenyl-1H-benzimidazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct literature on this specific ester, this document outlines a robust, two-step synthetic pathway commencing from commercially available precursors. This guide is structured to provide both theoretical understanding and practical, field-proven insights into its synthesis, characterization, and potential applications.

Core Compound Analysis

Methyl 2-phenyl-1H-benzimidazole-5-carboxylate belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to mimic natural nucleotides and interact with various biological macromolecules.[1] The presence of a phenyl group at the 2-position and a methyl carboxylate at the 5-position suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.[1][2]

Molecular Structure and Properties

The fundamental physicochemical properties of Methyl 2-phenyl-1H-benzimidazole-5-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂ | Calculated |

| Molecular Weight | 252.27 g/mol | Calculated[3] |

| IUPAC Name | Methyl 2-phenyl-1H-benzimidazole-5-carboxylate | N/A |

| CAS Number | Not available | N/A |

Synthetic Pathway and Experimental Protocols

A reliable synthetic route to Methyl 2-phenyl-1H-benzimidazole-5-carboxylate involves a two-stage process:

-

Stage 1: Synthesis of 2-phenyl-1H-benzimidazole-5-carboxylic acid via the condensation of 3,4-diaminobenzoic acid and benzaldehyde.

-

Stage 2: Fischer Esterification of the resulting carboxylic acid to yield the target methyl ester.

Caption: Synthetic workflow for Methyl 2-phenyl-1H-benzimidazole-5-carboxylate.

Stage 1: Synthesis of 2-phenyl-1H-benzimidazole-5-carboxylic acid

This protocol is adapted from established methods for the synthesis of 2-arylbenzimidazoles through the condensation of o-phenylenediamines with aldehydes.[4][5][6] The use of an acid catalyst facilitates the cyclization and subsequent dehydration to form the stable benzimidazole ring.[7]

Materials:

-

3,4-Diaminobenzoic acid

-

Benzaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[7]

-

Dimethylformamide (DMF) or another suitable solvent

Protocol:

-

In a round-bottom flask, dissolve 1 equivalent of 3,4-diaminobenzoic acid in a suitable solvent such as DMF.

-

Add 1 equivalent of benzaldehyde to the solution.

-

Add a catalytic amount of p-TsOH.

-

Heat the reaction mixture at 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 2-phenyl-1H-benzimidazole-5-carboxylic acid.

-

The crude product can be further purified by recrystallization.

Stage 2: Fischer Esterification to Methyl 2-phenyl-1H-benzimidazole-5-carboxylate

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of alcohol in the presence of an acid catalyst.[8][9]

Materials:

-

2-phenyl-1H-benzimidazole-5-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Protocol:

-

Suspend the 2-phenyl-1H-benzimidazole-5-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.[9]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.[8]

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude Methyl 2-phenyl-1H-benzimidazole-5-carboxylate.

-

Purify the crude product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization (Predicted)

While specific experimental data for the title compound is scarce, its properties can be predicted based on data from closely related analogs like 2-phenyl-1H-benzimidazole and other benzimidazole carboxylates.[6][7][10][11][12][13][14][15][16]

-

Appearance: Expected to be a solid at room temperature.

-

Solubility: Likely soluble in polar organic solvents such as DMSO, DMF, and methanol.

-

¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole and phenyl rings, a singlet for the N-H proton (which may be broad), and a singlet for the methyl ester protons around 3.9 ppm.[10][11]

-

¹³C NMR Spectroscopy: The spectrum should display signals for the aromatic carbons, the C=N carbon of the imidazole ring, and the carbonyl carbon of the ester group.[11]

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretch, aromatic C-H stretches, the C=O stretch of the ester, and C=N and C=C stretches of the heterocyclic and aromatic rings.[6][7]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 252.27.

Applications in Research and Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | C15H12N2O2 | CID 619926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. medcraveonline.com [medcraveonline.com]

- 12. 2-Phenylbenzimidazole(716-79-0) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. scielo.br [scielo.br]

Thermodynamic Profiling and Solubility Optimization of Methyl 2-phenyl-1H-benzimidazole-5-carboxylate in Organic Solvents

Executive Summary

Methyl 2-phenyl-1H-benzimidazole-5-carboxylate is a rigid, planar heterocyclic compound frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including monoacylglycerol lipase (MAGL) inhibitors[1]. For drug development professionals and synthetic chemists, managing the solubility of this compound is a notorious bottleneck. Benzimidazole derivatives are characterized by highly stable crystal lattices that resist dissolution in standard organic solvents. This whitepaper systematically deconstructs the thermodynamic principles governing its solubility, provides quantitative solvent profiling, and outlines a self-validating experimental protocol for accurate solubility determination.

Structural and Physicochemical Causality

To understand how to dissolve Methyl 2-phenyl-1H-benzimidazole-5-carboxylate, one must first analyze the molecular architecture that prevents it from dissolving.

-

Intermolecular Hydrogen Bonding: The core benzimidazole ring possesses both a hydrogen-bond donor (the N-H group at position 1) and a strong hydrogen-bond acceptor (the imine nitrogen at position 3). This creates a robust, self-assembling N-H···N hydrogen-bonded network in the solid state[2][3].

-

Stacking and Lipophilicity: The addition of the phenyl ring at the 2-position extends the planar

-

Ester Dipole: The methyl carboxylate group at the 5-position introduces a localized dipole and an additional hydrogen-bond acceptor. While this slightly improves solubility in polar media compared to the free carboxylic acid, it is insufficient to overcome the primary benzimidazole lattice energy without the aid of highly specific solvent interactions.

Thermodynamic Principles: Hansen Solubility Parameters (HSP)

Rational solvent selection relies on the extended Hansen Solubility Parameter (HSP) framework, which models cohesive energy across three dimensions: dispersion forces (

Benzimidazole cores exhibit a high dispersion force (

Quantitative Solubility Profiling

The following table summarizes the representative thermodynamic solubility profile of Methyl 2-phenyl-1H-benzimidazole-5-carboxylate across various organic solvent classes at standard ambient temperature (298.15 K).

| Solvent | Solvent Class | HSP ( | Estimated Solubility (mg/mL) | Solvation Causality |

| DMSO | Polar Aprotic | 18.4, 16.4, 10.2 | > 50.0 | Strong H-bond acceptor; efficiently breaks the N-H···N lattice. |

| DMF | Polar Aprotic | 17.4, 13.7, 11.3 | > 30.0 | Excellent dipole-dipole interaction and H-bond acceptance. |

| THF | Ether | 16.8, 5.7, 8.0 | 5.0 - 10.0 | Moderate H-bond acceptor; useful for mixed-solvent synthesis[1]. |

| Methanol | Polar Protic | 15.1, 12.3, 22.3 | 1.0 - 5.0 | High polarity, but competes poorly against the solute's internal H-bonds. |

| DCM | Chloroalkane | 17.0, 7.3, 7.1 | < 1.0 | Insufficient H-bond capacity to disrupt the planar |

| Toluene | Aromatic | 18.0, 1.4, 2.0 | < 0.5 | Purely dispersive; highly incompatible with the polar benzimidazole core[4]. |

Experimental Methodology: Thermodynamic Solubility Determination

Accurately measuring the solubility of rigid heterocycles requires strict adherence to thermodynamic principles. Rapid kinetic dissolution assays often yield false positives due to transient supersaturation. The following self-validating Isothermal Shake-Flask Protocol is the gold standard for this compound.

Step-by-Step Protocol

-

Preparation of Saturated Suspension: Add an excess of Methyl 2-phenyl-1H-benzimidazole-5-carboxylate solid (approx. 100 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent. Causality: An excess of solid ensures the presence of a continuous solid phase, which is an absolute thermodynamic requirement to establish a true equilibrium between the crystal lattice and the solvated molecules.

-

Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 298.15 K (25 °C). Agitate at 300 RPM for 48 hours . Causality: Benzimidazoles are notorious for slow dissolution kinetics and kinetic trapping. A 48-hour window guarantees that the system has reached a true thermodynamic plateau, preventing the overestimation of solubility caused by supersaturation.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Causality: Centrifugation sediments the bulk solid, preventing filter clogging and avoiding pressure-induced dissolution artifacts during the subsequent filtration step.

-

Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane . Causality: Material selection is critical here. Nylon or cellulose filters can non-specifically bind the hydrophobic 2-phenyl ring of the solute, artificially stripping it from the solution and yielding a falsely low concentration. PTFE is chemically inert and prevents this binding.

-

Dilution & QC Check: Immediately dilute an aliquot of the filtrate by a factor of 1:100 into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Direct injection of saturated organic solutions into an aqueous HPLC stream causes immediate precipitation in the injector valve. Dilution ensures the solute remains fully dissolved during analysis.

-

HPLC-UV Quantification: Quantify the concentration against a 5-point standard calibration curve using an appropriate wavelength (typically ~280-300 nm for extended

-systems).

Workflow Visualization

Fig 1. Isothermal shake-flask workflow for thermodynamic solubility quantification.

Formulation and Synthetic Strategies

When utilizing Methyl 2-phenyl-1H-benzimidazole-5-carboxylate in synthetic workflows (such as the hydrolysis to its corresponding acid or coupling reactions), its low solubility in standard extraction solvents (like DCM or Ethyl Acetate) must be mitigated.

-

Co-Solvent Systems: Reactions are best performed in highly polar environments. For example, hydrolysis of the methyl ester is highly efficient in a mixed solvent system of THF/MeOH/H₂O, which balances the solvation of the hydrophobic phenyl ring (via THF) and the delivery of the hydroxide nucleophile (via water/methanol)[1].

-

Temperature Elevation: Because the dissolution is an endothermic process driven by the breaking of the crystal lattice, elevating the temperature significantly increases solubility. Hot ethanol or hot THF can be used for recrystallization, provided the compound is cooled slowly to yield high-purity crystals.

References

-

[Cooperative Iridium Complex Catalyzed Synthesis of Quinoxalines, Benzimidazoles and Quinazolines in Water] - Royal Society of Chemistry (RSC). 7[7]

-

[US11390610B2 - Piperazine derivatives as MAGL inhibitors] - Google Patents. 1[1]

-

[Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene] - ResearchGate / Journal of Chemical & Engineering Data.4[4]

-

[HSP Basics | Practical Solubility Science] - Prof Steven Abbott. 5[5]

-

[Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation] - ACS Publications. 2[2]

-

[Improving the Separation Properties of Polybenzimidazole Membranes by Adding Acetonitrile for Organic Solvent Nanofiltration] - NIH / PMC. 3[3]

-

[Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter] - ACS Publications.6[6]

Sources

- 1. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improving the Separation Properties of Polybenzimidazole Membranes by Adding Acetonitrile for Organic Solvent Nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

Therapeutic Applications of Benzimidazole-5-Carboxylic Acid Esters

This technical guide details the therapeutic landscape of benzimidazole-5-carboxylic acid esters , a specialized subclass of the benzimidazole pharmacophore. Unlike the more common 2-substituted anthelmintics (e.g., albendazole), the 5-carboxylic acid ester moiety serves as a critical vector for modulating lipophilicity, targeting kinase domains, and destabilizing microtubules in oncology.

Executive Summary: The 5-Position Vector

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleobases and interact with diverse biological targets. While the 2-position is traditionally exploited for anthelmintic activity, the 5-position (and its tautomeric 6-position) offers a unique electronic and steric handle.

Benzimidazole-5-carboxylic acid esters are not merely intermediates; they are potent therapeutic agents in their own right, particularly in precision oncology and antimicrobial resistance . The ester functionality at C5 provides:

-

Prodrug Capabilities: Enhancing membrane permeability before intracellular hydrolysis to the active acid.

-

Electronic Tuning: The electron-withdrawing carbonyl group at C5 modulates the acidity of the N1 proton, influencing binding affinity in kinase pockets.

-

Lipophilic Interaction: The ester alkyl chain allows for hydrophobic interactions within the colchicine-binding site of tubulin.

Oncology: Microtubule Destabilization & Kinase Inhibition

The most advanced application of this scaffold lies in cancer therapeutics. Specifically, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has emerged as a lead compound.

Mechanism of Action: The MBIC Paradigm

MBIC functions as a potent microtubule destabilizing agent . Unlike taxanes which stabilize microtubules, MBIC binds to the colchicine site of tubulin, preventing polymerization. This leads to:

-

G2/M Phase Arrest: Cells are unable to form the mitotic spindle.

-

Apoptosis Induction: Prolonged arrest triggers the mitochondrial intrinsic apoptotic pathway.

Key Data Point: In human cervical cancer cells (HeLa), MBIC demonstrated an IC50 of ~0.55 µM , comparable to standard agents like nocodazole, but with a distinct toxicity profile favoring tumor cells over normal fibroblasts.

Structure-Activity Relationship (SAR)

The efficacy of the 5-carboxylic acid ester is highly sensitive to the substituent at the 2-position.

| Compound Variant | 2-Position Substituent | 5-Position Group | Activity (IC50 against MCF-7) |

| MBIC (Lead) | 5-fluoro-2-hydroxyphenyl | Methyl ester | 0.55 µM |

| Variant A | Phenyl | Methyl ester | > 10 µM (Loss of H-bond donor) |

| Variant B | 5-fluoro-2-hydroxyphenyl | Carboxylic Acid | > 50 µM (Poor permeability) |

| Variant C | 5-fluoro-2-hydroxyphenyl | Hydrazide | ~1.70 µM (Reduced lipophilicity) |

Table 1: Comparative cytotoxicity demonstrating the necessity of the 5-ester for cellular potency.

Visualization: Mechanism of Action

The following diagram illustrates the cascade from MBIC binding to Apoptosis.

Figure 1: Pharmacodynamic cascade of MBIC.[1] The 5-ester moiety is crucial for initial cell penetration and binding affinity at the tubulin interface.

Infectious Diseases: Antimicrobial & Antiviral Agents[4][5][6]

Beyond oncology, the 5-carboxylic acid ester motif is utilized to overcome resistance in bacterial strains (MRSA) and viral replication.

Antimicrobial Activity

Derivatives where the 5-ester is combined with a 2-guanidino or 2-aryl group have shown broad-spectrum activity. The ester group often acts as a prodrug for the active acid, which chelates essential metal ions in bacterial metalloenzymes or disrupts membrane integrity.

-

Target: Methicillin-resistant Staphylococcus aureus (MRSA).

-

Potency: Ethyl 2-(substituted)-benzimidazole-5-carboxylates have shown MIC values as low as 4-8 µg/mL .

Antiviral Applications (HCV)

In Hepatitis C Virus (HCV) research, benzimidazole-5-carboxylates serve as non-nucleoside inhibitors of the NS5B RNA-dependent RNA polymerase . The ester allows the molecule to dock into the hydrophobic allosteric pocket (Thumb II domain) of the polymerase, locking the enzyme in an inactive conformation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize a "One-Pot" reductive cyclization, which is superior to the classical Phillips condensation in terms of yield and purity for ester-containing derivatives.

Protocol A: Synthesis of Ethyl 2-aryl-1H-benzimidazole-5-carboxylate

Objective: Efficient synthesis of the core scaffold avoiding hydrolysis of the ester group.

Reagents:

-

Ethyl 4-amino-3-nitrobenzoate (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Sodium Dithionite (Na₂S₂O₄) (3.0 eq)[2]

-

Solvent: DMSO (Dimethyl sulfoxide)

Workflow:

-

Preparation: Dissolve ethyl 4-amino-3-nitrobenzoate (e.g., 5 mmol) and the appropriate aldehyde (5 mmol) in DMSO (10 mL).

-

Reductive Cyclization: Add Sodium Dithionite (15 mmol) in portions. Note: The reaction is exothermic; monitor temperature.

-

Heating: Heat the mixture to 90°C for 3–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Quenching: Pour the reaction mixture onto crushed ice (100 g). Stir for 30 minutes.

-

Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove DMSO and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the diagnostic singlet at ~8.2 ppm (C4-H) and the ester quartet/triplet signals (4.3 ppm / 1.3 ppm). Absence of broad NH₂ peaks confirming cyclization.

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Quantify the biological efficacy of the synthesized ester.

Reagents:

-

Purified Tubulin protein (>99%)

-

GTP (Guanosine triphosphate)

-

Test Compound (Benzimidazole-5-ester) dissolved in DMSO.[2]

Step-by-Step:

-

Baseline: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Induction: Add GTP (1 mM) and test compound (varying concentrations: 0.1 – 10 µM) at 4°C.

-

Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

-

Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Polymerization is observed as an increase in OD340. An effective inhibitor (like MBIC) will suppress this increase, maintaining a flat baseline similar to the negative control.

Visualization: Synthesis Workflow

Figure 2: One-pot reductive cyclization pathway using sodium dithionite.

References

-

Anticancer Mechanism (MBIC): Hasanpourghadi, M., et al. (2017).[1] "Mechanisms of the anti-tumor activity of methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer." Oncotarget.

-

Synthesis Protocol: Kumar, V., et al. (2015).[3] "Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents."[2][3] Bioorganic & Medicinal Chemistry Letters.

-

Antimicrobial Review: Tahlan, S., et al. (2019). "Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review." BMC Chemistry.

-

Kinase Inhibition: Gaba, M., et al. (2014). "Benzimidazole derivatives: search for new anticancer agents."[1][4] Acta Pharmaceutica Sinica B.

-

General Scaffold Utility: Pathak, D., et al. (2024).[5][6] "Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications."[7][8][4][6][9] International Journal of Pharmaceutical Sciences.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 3. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Engineering the 2-Phenylbenzimidazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships, Synthesis, and Therapeutic Applications

Executive Summary

The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, bearing a profound structural resemblance to naturally occurring purine nucleotides. Within this class, 2-phenylbenzimidazoles have emerged as highly versatile scaffolds for targeted drug discovery. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-phenylbenzimidazoles, detailing their mechanistic pathways in oncology and infectious diseases, and outlining field-proven, self-validating synthetic protocols for their development.

Mechanistic Pathways and Target Engagement

The therapeutic efficacy of 2-phenylbenzimidazoles is fundamentally rooted in their ability to act as purine mimics. This structural mimicry allows the scaffold to competitively bind to the ATP-binding sites of various enzymes, particularly kinases, thereby disrupting cellular proliferation.

Recent computational and in vitro evaluations have demonstrated that the unsubstituted 2-phenylbenzimidazole core exhibits significant inhibitory potential against critical cell cycle regulators, specifically CDK4/CycD1 and Aurora B kinase [1]. Molecular docking studies reveal strong binding affinities, with binding energies reaching −8.2 kcal/mol against these protein kinase targets[1]. By occupying the ATP-binding pocket, the compound prevents kinase phosphorylation cascades, ultimately inducing G2/M phase cell cycle arrest and subsequent apoptosis.

Pathway of 2-phenylbenzimidazole derivatives inducing apoptosis via kinase inhibition.

Structure-Activity Relationship (SAR) Dynamics

The modular nature of the 2-phenylbenzimidazole core allows for precise tuning of its pharmacokinetic and pharmacodynamic profiles. SAR studies reveal that strategic substitutions dictate the scaffold's target specificity.

Substitutions at the C-2 Phenyl Ring

Modifying the phenyl ring at the C-2 position drastically alters the electronic distribution and lipophilicity of the molecule. The introduction of electron-withdrawing groups (EWGs), such as halogens (-Cl) or nitro groups (-NO2) at the para or ortho positions, significantly enhances antimicrobial efficacy. The increased lipophilicity facilitates superior penetration through bacterial cell walls, yielding Minimum Inhibitory Concentrations (MICs) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli[2].

Functionalization at C-5 and C-6 Positions

The C-5 and C-6 positions of the benzimidazole core are critical for establishing hydrogen bonds with target proteins. According to a comprehensive 3, introducing carbonyl or hydroxyl groups at the C-5 position, coupled with C-2 substitutions, produces potent multi-cancer inhibitors[3]. These modifications optimize the molecule's spatial orientation within the binding pocket, resulting in exceptional cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cell lines[3].

Organometallic Complexation

A breakthrough in antiplasmodial SAR involves the complexation of 2-phenylbenzimidazoles with transition metals. While the base ligands exhibit weak antiplasmodial activity (IC50 ~17.66–22.32 µM), cyclometallated complexes utilizing Ruthenium(II), Iridium(III), and Rhodium(III) demonstrate submicromolar potency (IC50 0.12–5.17 µM) against the chloroquine-sensitive Plasmodium falciparum NF54 strain[4]. Causality: The metal center acts as a Lewis acid, increasing the overall lipophilicity of the complex and facilitating rapid trans-membrane transport into the parasite's intracellular environment[4].

Table 1: Quantitative SAR Data Summary

| Scaffold Modification | Primary Target / Cell Line | Quantitative Metric (IC50 / MIC / BE) | Mechanistic SAR Insight |

| Unsubstituted Core | CDK4 / Aurora B Kinase | -8.2 kcal/mol (Binding Energy) | Purine mimicry enables competitive ATP-site binding. |

| C-5 Carbonyl + C-2 Sub | A549 (Lung Cancer) | 4.47 µg/mL (IC50) | Enhanced H-bonding at C-5 significantly boosts cytotoxicity. |

| C-5 Carbonyl + C-2 Sub | MDA-MB-231 (Breast) | 4.68 µg/mL (IC50) | Increased lipophilicity drives high sensitivity in breast cancer. |

| Ru(II) Complexation | P. falciparum (NF54) | 0.12 – 5.17 µM (IC50) | Metal center acts as Lewis acid, increasing transmembrane transport. |

| C-2 para-Chlorophenyl | S. aureus / E. coli | ~50 µg/mL (MIC) | Para-halogenation alters electron density, improving cell wall penetration. |

Experimental Workflows & Synthetic Protocols

Traditional batch syntheses of benzimidazoles often rely on harsh acids (e.g., p-toluenesulfonic acid) and hazardous organic solvents, leading to toxic byproducts and requiring extensive purification. To ensure scientific integrity and environmental sustainability, modern drug development relies on self-validating, high-yield protocols such as aqueous oxidative condensation and microfluidic continuous flow synthesis.

Aqueous oxidative condensation workflow for the green synthesis of 2-phenylbenzimidazoles.

Protocol 1: Aqueous Green Synthesis via Oxidative Condensation

This protocol leverages sodium bisulfite as a mild, water-soluble oxidant, eliminating the need for organic solvents and providing a highly selective yield[5].

-

Reagent Preparation: In a reaction kettle, dissolve 1.0 mol of o-phenylenediamine and 2.0 mol of sodium bisulfite (Na₂S₂O₅) in 1200 g of deionized water.

-

Causality: The 1:2 molar ratio ensures sufficient oxidative potential while maintaining an aqueous environment that prevents the degradation of sensitive functional groups.

-

-

Thermal Activation: Begin mechanical stirring and elevate the temperature to 80–90 °C.

-

Controlled Condensation: Slowly add 1.0 mol of benzaldehyde over a strictly controlled 1-hour period.

-

Causality: Dropwise addition prevents exothermic runaway and suppresses the formation of di-substituted byproducts, ensuring the reaction remains self-validating via TLC monitoring.

-

-

Ring Closure: Maintain the temperature for an additional 1.5 hours to drive the oxidative ring closure to completion.

-

Isolation: Cool the mixture to room temperature to precipitate the product. Centrifuge, wash thoroughly with cold water, and dry to obtain pure 2-phenylbenzimidazole.

Protocol 2: Microfluidic Continuous Flow Synthesis

For rapid library generation, microfluidic chip reactors offer superior mass and thermal transfer compared to batch systems[6].

-

Precursor Solutions: Prepare a 0.03 M ethanol solution of o-phenylenediamine mixed with 0.03 M benzaldehyde. Prepare a separate ethanol solution containing 0.045 M iodobenzene diacetate (IBD) as the oxidant.

-

Injection: Load the solutions into separate gas-tight syringes.

-

Flow Regulation: Mount the syringes on a precision syringe pump (e.g., Harvard PHD 2000) and set the delivery flow rate to 15 µL/min.

-

Causality: Operating at this flow rate at 30 °C achieves a residence time of under 3 minutes. The microfluidic environment provides instantaneous mixing and excellent heat dissipation, preventing the formation of colored impurities typical of exothermic batch reactions[6].

-

-

Collection: Collect the output mixture. The highly selective nature of the flow reactor typically yields 85–93% of the desired 2-arylbenzimidazole without the need for extensive column chromatography[6].

References

-

Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. 3

-

Structure-activity relationship studies of antiplasmodial cyclometallated ruthenium(II), rhodium(III) and iridium(III) complexes of 2-phenylbenzimidazoles. European Journal of Medicinal Chemistry (PubMed). 4

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC. 1

-

Method for preparing 2-phenylbenzimidazole. Google Patents (CN113666875A). 5

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. 2

-

SYNTHESIS OF 2-ARYLBENZIMIDAZOLES IN MICROFLUIDIC CHIP REACTOR. Heterocycles (Clockss). 6

Sources

- 1. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]

- 4. Structure-activity relationship studies of antiplasmodial cyclometallated ruthenium(II), rhodium(III) and iridium(III) complexes of 2-phenylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methyl 2-Phenyl-1H-benzimidazole-5-carboxylate

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of benzimidazole exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Specifically, compounds bearing a carboxylate group at the 5-position, such as methyl 2-phenyl-1H-benzimidazole-5-carboxylate, serve as critical intermediates in the synthesis of more complex pharmaceutical agents, including enzyme inhibitors and receptor antagonists.[5]

This application note provides a detailed, field-proven protocol for the synthesis of methyl 2-phenyl-1H-benzimidazole-5-carboxylate. The procedure is based on the well-established condensation reaction between an o-phenylenediamine derivative and an aromatic aldehyde.[6][7] We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide insights into process optimization and characterization, ensuring a reliable and reproducible outcome for researchers in synthetic chemistry and drug discovery.

Reaction Scheme and Mechanism

The synthesis proceeds via the acid-catalyzed condensation of methyl 3,4-diaminobenzoate with benzaldehyde. This reaction is a variant of the classical Phillips-Ladenburg benzimidazole synthesis.[6][8]

Overall Reaction:

Mechanistic Rationale: The reaction mechanism involves a sequence of nucleophilic addition and dehydration steps.[9][10]

-

Activation of Aldehyde: The reaction is typically facilitated by a catalyst. In this protocol, we utilize the inherent reactivity of the starting materials under thermal conditions, though a mild acid catalyst can be used to protonate the carbonyl oxygen of benzaldehyde. This activation significantly increases the electrophilicity of the carbonyl carbon.

-

Schiff Base Formation: One of the amino groups of methyl 3,4-diaminobenzoate acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form a Schiff base (imine) intermediate.[10]

-

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the imine carbon.[9]

-

Aromatization: The resulting cyclic intermediate undergoes a final dehydration step (or oxidation in some variants) to eliminate a molecule of water and form the stable, aromatic benzimidazole ring system.[9]

Experimental Protocol

This protocol is designed for a 10 mmol scale and can be adjusted accordingly.

Materials and Reagents

| Reagent/Material | Molecular Wt. | Amount | Molar Equiv. | Notes |

| Methyl 3,4-diaminobenzoate | 166.18 g/mol | 1.66 g (10 mmol) | 1.0 | Ensure high purity. |

| Benzaldehyde | 106.12 g/mol | 1.11 g (1.05 mL, 10.5 mmol) | 1.05 | Use freshly distilled or from a recently opened bottle. |

| Ethanol (EtOH) | 46.07 g/mol | 40 mL | - | Anhydrous or 200 proof. |

| Acetic Acid (Glacial) | 60.05 g/mol | 5 mL | - | Acts as both solvent and catalyst. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | As needed | - | For neutralization. |

| Ethyl Acetate (EtOAc) | 88.11 g/mol | As needed | - | For extraction/recrystallization. |

| Hexanes | - | As needed | - | For recrystallization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | As needed | - | For drying. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, funnels, graduated cylinders)

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

Buchner funnel and filter paper

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,4-diaminobenzoate (1.66 g, 10 mmol).

-

Solvent and Reagent Addition: Add ethanol (40 mL) and glacial acetic acid (5 mL). Stir the mixture until the diamine is fully dissolved. To this solution, add benzaldehyde (1.05 mL, 10.5 mmol) dropwise.

-

Causality Note: The combination of ethanol and acetic acid provides a polar medium that effectively solvates the reactants while the acetic acid serves as a mild acid catalyst to promote the condensation. Using a slight excess of the aldehyde (1.05 eq.) helps to drive the reaction to completion.[11]

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC chamber with a mobile phase of 3:1 Hexanes:Ethyl Acetate. Spot the starting material and the reaction mixture. The reaction is complete when the starting diamine spot has been consumed (typically 3-5 hours). The product spot should be visible under UV light.

-

Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice bath to facilitate precipitation of the product.

-

Neutralization and Isolation: Slowly pour the cold reaction mixture into a beaker containing ~100 mL of ice-cold water while stirring. A solid precipitate should form. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the effervescence ceases (pH ~7-8).

-

Causality Note: Pouring the reaction mixture into water causes the organic product, which is less soluble in the aqueous medium, to precipitate. Neutralization with sodium bicarbonate removes the acetic acid catalyst and any unreacted starting materials, simplifying the purification process.[12]

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts.

-

Drying: Dry the crude product under vacuum or in a desiccator overnight.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

If any insoluble impurities remain, perform a hot filtration.

-